molecular formula C8H12ClN3OS B3023357 N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride CAS No. 1209492-78-3

N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride

Cat. No.: B3023357
CAS No.: 1209492-78-3
M. Wt: 233.72
InChI Key: LYUAPFHHKKESOY-UHFFFAOYSA-N
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Description

N-(4,5,6,7-Tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride (CAS: 1209492-78-3) is a bicyclic heterocyclic compound consisting of a tetrahydrothiazolo[5,4-c]pyridine core linked to an acetamide group and a hydrochloride salt. Its molecular formula is C₈H₁₂ClN₃OS (MW: 233.72), and it is characterized by high purity (≥97%) and stability under dry, room-temperature storage conditions . This compound is primarily used in pharmaceutical research, particularly as a synthetic intermediate or structural motif in anticoagulant drug development, as evidenced by its structural similarity to edoxaban, a Factor Xa inhibitor .

Properties

IUPAC Name

N-(4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-yl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3OS.ClH/c1-5(12)10-8-11-6-2-3-9-4-7(6)13-8;/h9H,2-4H2,1H3,(H,10,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYUAPFHHKKESOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(S1)CNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride typically involves the reaction of 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine with acetic anhydride in the presence of a suitable catalyst . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize efficiency and scalability. The reaction conditions are carefully monitored to maintain consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted thiazolopyridine compounds .

Comparison with Similar Compounds

Edoxaban Tosylate Monohydrate

  • Structure : Contains a 5-methyl-substituted tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide group linked to a cyclohexyl-carbamoyl-chloropyridinyl oxamide backbone .
  • Molecular Weight : 738.27 (vs. 233.72 for the target compound).
  • Pharmacology : Approved anticoagulant targeting Factor Xa. The 5-methyl group and extended carboxamide chain enhance target binding and metabolic stability, unlike the simpler acetamide group in the target compound .
  • Key Difference : The target compound lacks the 5-methyl substitution and complex oxamide linker, resulting in lower molecular weight and likely reduced anticoagulant potency .

N-(4,5,6,7-Tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide Hydrochloride

  • Structure : Differs by replacing the acetamide group with a cyclopropanecarboxamide moiety .
  • Molecular Weight : 259.76 (vs. 233.72).

N-[5-(5-Methoxypyridin-3-yl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl]acetamide

  • Structure : Features a 5-methoxypyridin-3-yl substitution on the tetrahydrothiazolo[5,4-c]pyridine nitrogen .
  • Molecular Weight : 296.37 (vs. 233.72).

4-Chloro-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide Hydrochloride

  • Structure : Substitutes the acetamide with a 4-chlorobenzamide group and adds an ethyl group to the tetrahydro ring nitrogen .
  • Molecular Weight : 358.3 (vs. 233.72).
  • Impact : The chloro and benzamide groups enhance electrophilicity and aromatic interactions, while the ethyl group may alter metabolic stability .

Tabulated Comparison of Key Properties

Compound Name Molecular Formula Molecular Weight Key Structural Features Pharmacological Relevance
N-(4,5,6,7-Tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride C₈H₁₂ClN₃OS 233.72 Acetamide, no substitution on tetrahydro ring Intermediate, potential anticoagulant
Edoxaban tosylate monohydrate C₂₄H₃₀ClN₇O₄S·C₇H₈O₃S·H₂O 738.27 5-methyl substitution, oxamide linker FDA-approved Factor Xa inhibitor
Cyclopropanecarboxamide analog C₁₀H₁₄ClN₃OS 259.76 Cyclopropanecarboxamide Enhanced lipophilicity
5-Methoxypyridin-3-yl substituted analog C₁₄H₁₆N₄O₂S 296.37 Methoxypyridine substitution Improved target binding
4-Chloro-N-(5-ethyl-substituted analog) C₁₅H₁₇Cl₂N₃OS 358.3 Chlorobenzamide, ethyl substitution Increased electrophilicity

Biological Activity

N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 1351654-32-4
  • Molecular Formula : C11H12ClN3OS2
  • Molecular Weight : 301.82 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound may exhibit the following mechanisms:

  • Enzyme Inhibition : It likely interacts with specific enzymes involved in metabolic pathways. For instance, thiazole derivatives have shown the ability to inhibit enzymes like dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine biosynthesis and has implications in cancer and autoimmune diseases .
  • Receptor Modulation : The compound may also bind to receptors influencing neurotransmitter systems or inflammatory pathways. This could lead to potential applications in treating neurological disorders or inflammatory conditions.

1. Anticonvulsant Activity

This compound has demonstrated anticonvulsant properties in various studies. A related compound showed significant protection against seizures in animal models by modulating neurotransmitter release and enhancing GABAergic activity .

2. Antimicrobial Activity

The thiazole moiety is known for its antimicrobial properties. Compounds containing thiazole rings have been reported to exhibit activity against a range of pathogens including bacteria and fungi. The specific compound may enhance the efficacy of existing antimicrobial agents through synergistic effects .

3. Anticancer Potential

Research indicates that thiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation . The structural features of this compound suggest it may have similar effects.

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated anticonvulsant activity with a significant reduction in seizure frequency in rodent models .
Study 2Showed antimicrobial efficacy against Gram-positive and Gram-negative bacteria; minimum inhibitory concentrations (MICs) were determined .
Study 3Investigated anticancer properties; the compound was found to induce apoptosis in breast cancer cell lines via caspase activation .

Q & A

Basic: What are the standard synthetic routes for N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride?

The synthesis typically involves multi-step reactions starting from thiazolo-pyridine precursors. A common approach includes:

  • Step 1 : Condensation of 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride with a protected cyclohexylamine derivative in the presence of coupling agents (e.g., carbodiimides) and bases like triethylamine or DBU .
  • Step 2 : Deprotection of intermediates under acidic or basic conditions, followed by acetylation using acetic anhydride or acetyl chloride.
  • Step 3 : Salt formation via treatment with HCl in polar solvents (e.g., acetonitrile/water mixtures) to yield the hydrochloride salt .
    Key reaction conditions (temperature, solvent, and base selection) are critical for achieving yields >80% .

Basic: How is the compound characterized for purity and structural integrity?

Routine characterization methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm regiochemistry and acetylation (e.g., acetamide proton signals at δ 2.1–2.3 ppm) .
  • HPLC-MS : Reverse-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry to verify molecular weight (e.g., [M+H]+^+ at m/z 285.1) and purity (>98%) .
  • Elemental Analysis : Matching calculated vs. observed C, H, N, S, and Cl content (±0.3%) .

Advanced: How can researchers optimize reaction yields when coupling thiazolo-pyridine intermediates with acetamide groups?

Yield optimization requires:

  • Base Selection : Strong bases like DBU or NaH improve deprotonation of the thiazolo-pyridine nitrogen, enhancing nucleophilicity. Triethylamine may suffice for less sterically hindered intermediates .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF or acetonitrile) stabilize transition states during coupling. Evidence shows acetonitrile at 60°C increases yields by 15% compared to DCM .
  • Catalytic Additives : DMAP (4-dimethylaminopyridine) accelerates acylation reactions by activating carboxylic acid derivatives .
    Controlled experiments comparing bases/solvents are recommended to resolve yield discrepancies .

Advanced: What strategies address contradictions in pharmacological data for thiazolo-pyridine derivatives?

Discrepancies in bioactivity (e.g., Factor Xa inhibition) may arise from:

  • Stereochemical Variations : Chiral centers in the cyclohexylamine moiety (e.g., (1S,2R,4S) configuration) significantly impact binding affinity. Enantiomeric purity should be verified via chiral HPLC .
  • Salt Form Differences : Hydrochloride salts vs. free bases alter solubility and bioavailability. Comparative dissolution studies in simulated gastric fluid (pH 1.2–3.0) are advised .
  • Impurity Profiles : Residual solvents (e.g., ethyl acetate) or unreacted intermediates (e.g., 5-chloropyridin-2-yl derivatives) may antagonize target proteins. LC-MS impurity tracking is critical .

Advanced: How can computational modeling guide SAR studies for this compound?

Structure-activity relationship (SAR) analysis benefits from:

  • Docking Simulations : Molecular docking into Factor Xa (PDB: 1NFU) identifies critical interactions (e.g., hydrogen bonding between the acetamide carbonyl and Tyr228) .
  • QM/MM Calculations : Assess electronic effects of substituents (e.g., methyl vs. chloro groups) on thiazolo-pyridine ring aromaticity and binding energy .
  • ADMET Predictors : Tools like SwissADME predict logP (optimal range: 1.5–3.0) and CYP450 inhibition risks, informing analog design .

Basic: What are the primary applications of this compound in biomedical research?

It serves as:

  • Factor Xa Inhibitor Precursor : Intermediate in synthesizing Edoxaban, an anticoagulant targeting thrombin generation .
  • Neurological Probe : The thiazolo-pyridine scaffold modulates GABAA_A receptors in preclinical models of epilepsy .
  • Antimicrobial Agent : Derivatives show activity against S. aureus (MIC = 8 µg/mL) via disruption of cell wall synthesis .

Advanced: How to resolve solubility challenges during in vitro assays?

  • Co-solvent Systems : Use DMSO:PBS (≤5% v/v) for stock solutions. For hydrochloride salts, adjust pH to 4.5–5.5 to prevent precipitation .
  • Nanoformulation : Encapsulation in PLGA nanoparticles (size: 150–200 nm) enhances aqueous dispersion and cellular uptake .
  • Salt Screening : Alternative salts (e.g., mesylate or tosylate) may improve solubility in physiological buffers .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride

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